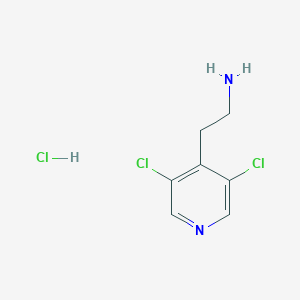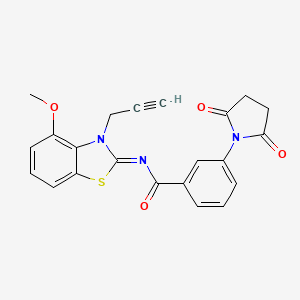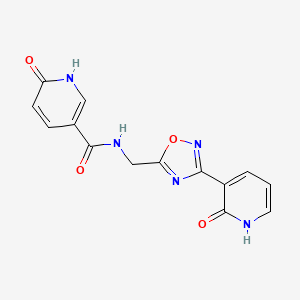
2-(3,5-Dichloropyridin-4-yl)ethanamine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(3,5-Dichloropyridin-4-yl)ethanamine;hydrochloride” is a chemical compound with the CAS Number: 2418731-95-8 . It has a molecular weight of 227.52 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “2-(3,5-Dichloropyridin-4-yl)ethanamine;hydrochloride” is 1S/C7H8Cl2N2.ClH/c8-6-3-11-4-7(9)5(6)1-2-10;/h3-4H,1-2,10H2;1H . This code provides a specific description of the structure of the molecule.It is a powder at room temperature . Unfortunately, specific physical and chemical properties like melting point, boiling point, and solubility were not found in the available data.
Wissenschaftliche Forschungsanwendungen
DNA Binding and Cytotoxicity Studies
Research on Cu(II) complexes with tridentate ligands, including analogs of 2-(3,5-Dichloropyridin-4-yl)ethanamine, has revealed significant DNA binding properties and nuclease activity. These complexes exhibit low toxicity towards cancer cell lines, suggesting potential applications in targeted cancer therapy and as tools for studying DNA interactions. The DNA cleavage activity of these complexes, enhanced by reducing agents, underscores their potential in therapeutic interventions involving DNA damage mechanisms (Kumar et al., 2012).
Ligand Exchange and Spin State Equilibria
Fe(II) complexes based on ligands related to 2-(3,5-Dichloropyridin-4-yl)ethanamine have been characterized for their ligand exchange behaviors and spin state equilibria in aqueous media. These findings are crucial for understanding the environmental stability and reactivity of such complexes, which can be applied in catalysis and as models for biological systems involving iron (Draksharapu et al., 2012).
Corrosion Inhibition
Cadmium(II) Schiff base complexes derived from ligands similar to 2-(3,5-Dichloropyridin-4-yl)ethanamine have demonstrated corrosion inhibition properties on mild steel. This application is particularly relevant in materials science, where protecting industrial materials from corrosion is crucial. The use of such complexes could lead to the development of more effective and environmentally friendly corrosion inhibitors (Das et al., 2017).
Photophysical Properties
The study of organic-inorganic hybrid materials involving zinc complexes and ligands related to 2-(3,5-Dichloropyridin-4-yl)ethanamine has unveiled unique photophysical properties. These materials' structural and luminescent characteristics make them suitable for applications in optoelectronic devices and sensors. Understanding these complexes' interaction with light can lead to advances in light-emitting diodes (LEDs), photovoltaic cells, and fluorescence sensors (Buvaylo et al., 2015).
Catalysis
Complexes featuring (imino)pyridine ligands, similar in structure to 2-(3,5-Dichloropyridin-4-yl)ethanamine, have been explored as catalysts for ethylene dimerization. These studies contribute to the broader field of homogeneous catalysis, offering insights into designing more efficient and selective catalysts for polymer production and organic synthesis. Such catalysts are crucial for the chemical industry, enabling more sustainable processes and materials (Nyamato et al., 2015).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(3,5-dichloropyridin-4-yl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8Cl2N2.ClH/c8-6-3-11-4-7(9)5(6)1-2-10;/h3-4H,1-2,10H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSQXCXGPUFBOBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)Cl)CCN)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-Dichloropyridin-4-yl)ethanamine;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 4-[(6-fluoropyridine-3-carbonyl)amino]pyridine-2-carboxylate](/img/structure/B2779656.png)

![2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-5-tosylpyrimidin-4-amine](/img/structure/B2779660.png)
![N-(2,2-dimethoxyethyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2779662.png)
![7-(chloromethyl)-2-methylpyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B2779663.png)
![N-(2,4-difluorophenyl)-N'-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}ethanediamide](/img/structure/B2779667.png)


![N-[1-(1-ethyl-1H-pyrazol-4-yl)propyl]-6-fluoropyridine-3-carboxamide](/img/structure/B2779671.png)

![3-[[4-[3-(Trifluoromethyl)phenoxy]piperidin-1-yl]methyl]pyrrolidin-3-ol;dihydrochloride](/img/structure/B2779674.png)
![1'-Benzyl-1',2'-dihydrospiro[1,3-dithiolane-2,3'-indole]-2'-one](/img/structure/B2779675.png)
